(2R)-2-(2-Methylcyclohexyl)propan-1-amine
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Overview
Description
(2R)-2-(2-Methylcyclohexyl)propan-1-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclohexane ring substituted with a methyl group and an amine group attached to a propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(2-Methylcyclohexyl)propan-1-amine typically involves the following steps:
Cyclohexane Derivative Preparation: The starting material, 2-methylcyclohexanone, is prepared through the oxidation of 2-methylcyclohexanol using an oxidizing agent such as chromic acid.
Reductive Amination: The 2-methylcyclohexanone is then subjected to reductive amination with propan-1-amine in the presence of a reducing agent like sodium cyanoborohydride. This step results in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-2-(2-Methylcyclohexyl)propan-1-amine can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or other functionalized derivatives.
Scientific Research Applications
Chemistry:
Catalysis: (2R)-2-(2-Methylcyclohexyl)propan-1-amine is used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, which can be useful in drug development.
Receptor Binding: Research explores its binding affinity to various biological receptors.
Medicine:
Pharmaceuticals: this compound is investigated for its potential therapeutic effects, including its use as an antidepressant or analgesic.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (2R)-2-(2-Methylcyclohexyl)propan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
(2S)-2-(2-Methylcyclohexyl)propan-1-amine: The enantiomer of (2R)-2-(2-Methylcyclohexyl)propan-1-amine, with similar chemical properties but different biological activity.
2-(2-Methylcyclohexyl)ethan-1-amine: A structurally related compound with a shorter carbon chain.
2-(2-Methylcyclohexyl)butan-1-amine: A compound with a longer carbon chain, exhibiting different physical and chemical properties.
Uniqueness: this compound is unique due to its specific stereochemistry, which influences its biological activity and interactions with molecular targets. Its distinct structure allows for selective binding and activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(2R)-2-(2-methylcyclohexyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-8-5-3-4-6-10(8)9(2)7-11/h8-10H,3-7,11H2,1-2H3/t8?,9-,10?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPUGRSHMXRPIE-KYHHOPLUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1C(C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCC1[C@@H](C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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